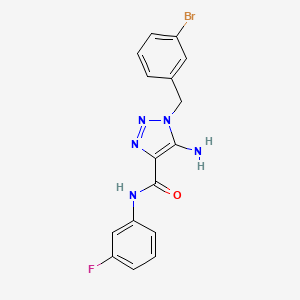

5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted at position 1 with a 3-bromobenzyl group, at position 4 with a carboxamide moiety linked to a 3-fluorophenyl group, and at position 5 with an amino group. This scaffold is structurally analogous to compounds targeting diverse biological pathways, including bacterial SOS response inhibition, cancer cell proliferation, and enzyme modulation .

Properties

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(3-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN5O/c17-11-4-1-3-10(7-11)9-23-15(19)14(21-22-23)16(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIVSNHPTOVAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. The structural components of this compound allow for various interactions with biological targets, making it a subject of interest in drug discovery.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is , with a molecular weight of approximately 420.7 g/mol. The presence of bromine and fluorine atoms in its structure is believed to enhance its biological activity by influencing its lipophilicity and electronic properties.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains. In particular, the compound's interaction with specific enzymes or receptors may lead to the modulation of metabolic pathways in pathogens.

| Compound | MIC (μmol/mL) | Target |

|---|---|---|

| 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | 0.0063 | E. coli |

Anticancer Activity

The anticancer potential of this compound has also been explored. In a study focusing on its effects against lung cancer cell lines (H460), it was found to induce apoptosis and increase reactive oxygen species (ROS) production. The IC50 value was determined to be 6.06 μM, indicating potent activity against cancer cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| H460 | 6.06 | Induction of apoptosis via ROS generation |

The mechanism by which 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects involves binding to specific molecular targets within cells. This binding can lead to alterations in enzyme activity or receptor signaling pathways. For example, the compound may interact with enzymes critical for cell proliferation or survival in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the optimization of triazole derivatives for enhanced biological activity. A notable study identified a series of compounds based on the triazole core that demonstrated submicromolar activity against Trypanosoma cruzi, the causative agent of Chagas disease. This research emphasized the importance of structural modifications in enhancing potency and selectivity.

Comparative Analysis with Similar Compounds

The biological activity of 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:

| Compound | Activity | Notable Features |

|---|---|---|

| Compound A | Antimicrobial | Contains fluorine substituent |

| Compound B | Anticancer | Exhibits high selectivity for cancer cells |

| 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Antimicrobial & Anticancer | Unique bromo and fluoro groups enhance reactivity |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that triazole derivatives, including 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a case study demonstrated that derivatives of triazole effectively targeted specific cancer cell lines, leading to reduced viability and increased rates of programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies revealed that it exhibits activity against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. Research indicates that triazole compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in conditions such as rheumatoid arthritis and other autoimmune disorders .

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to inhibit specific enzymes in pest organisms. Field trials have demonstrated that formulations containing this triazole derivative can effectively reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides .

Plant Growth Regulation

Studies have suggested that triazole compounds can act as growth regulators in plants, promoting root development and enhancing resistance to environmental stressors. This application could lead to increased agricultural productivity and sustainability .

Materials Science

Polymer Chemistry

In materials science, 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones has resulted in materials with improved performance characteristics suitable for various industrial applications .

Summary of Findings

The following table summarizes key findings related to the applications of 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s activity and selectivity are influenced by its halogenated aryl groups. Key comparisons include:

- Halogen Effects : The 3-bromobenzyl group in the target compound may improve membrane permeability compared to chlorine or fluorine analogs due to bromine’s larger atomic radius and lipophilicity. However, this could reduce solubility, a trade-off observed in halogenated triazoles .

- Positional Isomerism : The meta-fluoro substituent on the phenyl group (vs. para in ’s compound) may alter steric interactions with target proteins, as seen in LexA inhibitors where substituent positioning affects β-turn mimetic properties .

Pharmacokinetic and Toxicity Considerations

- Cytotoxicity : Lead 1 exhibits low cytotoxicity in mammalian cells, a trait likely retained in the target compound due to conserved triazole-carboxamide motifs .

- Metabolic Stability : Fluorine substituents generally reduce oxidative metabolism, while bromine may increase plasma protein binding, prolonging half-life .

Data Tables

Table 1: Comparative Substituent Analysis

| Position | Target Compound | Lead 1 () | Anticancer Analog () |

|---|---|---|---|

| 1 | 3-Bromobenzyl | Carbamoylmethyl | 4-Chlorophenyl |

| 4 | N-(3-Fluorophenyl) | Unsubstituted | N-(3-Fluoro-4-thienylphenyl) |

| 5 | Amino | Amino | Trifluoromethyl |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or one-pot multicomponent reactions. For example, analogous triazole derivatives are synthesized via condensation of aryl azides with substituted isocyanides, followed by cyclization using sodium azide and copper iodide (CuI) as catalysts . Key steps include:

- Step 1 : Formation of a carboximidoyl chloride intermediate from 3-bromobenzylamine and 3-fluorophenyl isocyanide.

- Step 2 : Reaction with sodium azide to generate the triazole core.

- Step 3 : Purification via column chromatography or recrystallization.

Limitations include low aqueous solubility, which may require polar aprotic solvents (e.g., DMSO) for reaction optimization .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic proton environments (e.g., 3-bromobenzyl vs. 3-fluorophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHBrFNO) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, using software like SHELXL for refinement .

Intermediate/Advanced Research Questions

Q. What experimental strategies are used to investigate enzyme inhibition (e.g., COX-2 or HDACs) by this compound?

Researchers employ:

- In Vitro Enzyme Assays :

- COX-2 Inhibition : Measure prostaglandin E (PGE) production in LPS-stimulated macrophages using ELISA. IC values are calculated via dose-response curves .

- HDAC Inhibition : Fluorometric assays using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC) to quantify deacetylase activity .

- Competitive Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinities (K) .

Contradictions in IC values across studies may arise from assay conditions (e.g., substrate concentration, pH) .

Q. How do researchers address discrepancies in solubility and bioavailability during in vitro vs. in vivo studies?

- Solubility Enhancement : Use of co-solvents (e.g., PEG-400) or formulation as nanoparticles .

- Pharmacokinetic Profiling : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.

- Metabolite Identification : Hepatocyte incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites .

For example, low aqueous solubility (common in triazole derivatives) may limit oral bioavailability, necessitating intravenous administration .

Advanced Mechanistic and Translational Questions

Q. What computational and experimental approaches are used to study multi-target activity (e.g., Hsp90 and kinase inhibition)?

- Molecular Docking : Tools like AutoDock Vina to predict binding modes in Hsp90’s ATP-binding pocket or B-Raf’s active site .

- Kinase Profiling : High-throughput "HotSpot" assays using recombinant kinases (e.g., B-Raf V600E mutant) to quantify IC values .

- Transcriptomic Analysis : RNA-seq to identify downstream pathways (e.g., MAPK/ERK) affected by multi-target inhibition .

Q. How can researchers resolve contradictions in antiproliferative activity data across cancer cell lines?

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., NCI-60 panel).

- Mechanistic Deconvolution : CRISPR-Cas9 knockout of putative targets (e.g., HDAC6) to confirm on-target effects .

- Synergy Studies : Combine with chemotherapeutics (e.g., carboxyamidotriazole derivatives) to assess combinatorial indices .

For example, renal cancer RXF 393 cells may show higher sensitivity (GP = -13.42%) than CNS cancer SNB-75 cells (GP = -27.30%) due to differential target expression .

Data Interpretation and Reproducibility

Q. What statistical methods are critical for analyzing dose-dependent cytotoxicity data?

- Nonlinear Regression : Fit data to log(inhibitor) vs. response curves (e.g., GraphPad Prism) to calculate IC.

- ANOVA with Tukey’s Test : Compare means across treatment groups (e.g., 10 μM vs. 50 μM).

- Principal Component Analysis (PCA) : Identify outliers in high-throughput datasets .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

- Data Deposition : Publish raw diffraction data in repositories like the Cambridge Structural Database (CSD).

- SHELXL Refinement : Use the latest version (e.g., SHELXL-2023) with rigorous parameter constraints (e.g., ADPs, hydrogen bonding) .

- Twinned Data Handling : Apply Hooft y parameters for twin refinement if crystal twinning is detected .

Future Directions and Innovation

Q. What novel derivatives could improve target selectivity and reduce off-target effects?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) at the 3-fluorophenyl position to enhance HDAC isoform selectivity .

- Prodrug Design : Esterification of the carboxamide group to improve membrane permeability .

Q. How can advanced imaging techniques elucidate real-time target engagement?

- Fluorescence Polarization : Label the compound with FITC to monitor binding to recombinant HDACs.

- Cryo-EM : Resolve ligand-bound Hsp90 complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.